tert-butyl N-(4-butoxyphenyl)carbamate
Description
tert-Butyl N-(4-butoxyphenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group attached to an amine linked to a 4-butoxyphenyl moiety. The Boc group is widely used to protect amines during multi-step syntheses due to its stability under basic conditions and ease of removal under acidic conditions.
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35g/mol |
IUPAC Name |
tert-butyl N-(4-butoxyphenyl)carbamate |
InChI |
InChI=1S/C15H23NO3/c1-5-6-11-18-13-9-7-12(8-10-13)16-14(17)19-15(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,16,17) |
InChI Key |
GAGWTKYHHOYXDD-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring significantly influences the compound’s properties:
*Calculated based on molecular formula C₁₅H₂₁NO₃.
Key Observations :
- Lipophilicity : The 4-butoxy group increases hydrophobicity compared to hydroxyl (logP ~1.5 vs. ~0.8) or halogenated analogs, enhancing bioavailability in drug design.
- Reactivity : Bromo and chloro substituents enable cross-coupling reactions (e.g., Suzuki), while hydroxyl groups participate in hydrogen bonding or oxidation .
- Stability : Boc-protected amines are generally stable, but electron-withdrawing groups (e.g., sulfonyl) may alter deprotection kinetics .
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